Chinidin-N-oxid
Übersicht
Beschreibung
A Quinidine metabolite.
Quinidine N-oxide is a pharmacologically inactive quinidine metabolite. Quinidine, an antiarrhythmic agent, undergoes rapid first-pass metabolism by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2E1, with CYP3A4 being the most active enzyme in quinidine N-oxide formation.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Chinidin-N-oxid, wie andere Chinon-Derivate, wurde auf seine antibakteriellen Eigenschaften untersucht. Forschungen zeigen, dass Chinon-Derivate eine signifikante Aktivität gegen verschiedene grampositive und gramnegative Bakterien aufweisen, was auf eine mögliche Verwendung bei der Entwicklung neuer antibakterieller Medikamente hindeutet .
Pharmakokinetik
Die Struktur und Pharmakokinetik von this compound wurden untersucht, um seine Rolle als Metabolit von Chinidin zu verstehen. Untersuchungen zu seiner Pharmakokinetik können Aufschluss über die klinischen Wirkungen von Chinidin und seinen Metaboliten geben .
Therapeutisches Medikamentenmonitoring
Im therapeutischen Medikamentenmonitoring wurden analytische Methoden entwickelt, um Chinidin und seine Metaboliten, einschließlich this compound, in biologischen Flüssigkeiten nachzuweisen. Dies ist entscheidend, um Dosierungen anzupassen und den Stoffwechsel des Medikaments bei Patienten zu verstehen .
Umweltwissenschaften
This compound-Derivate wurden auf ihre antimikrobiellen Eigenschaften gegen humanpathogene Bakterien untersucht, was für die Umweltgesundheit und -sicherheit von Bedeutung ist. Dazu gehört die Untersuchung ihrer minimalen Hemmkonzentrationen gegen gängige Bakterienstämme .
Biochemie
Die Rolle von this compound in der Biochemie, insbesondere seine Wechselwirkung mit Cytochrom-P450-Enzymen, wurde erforscht. Das Verständnis dieser Wechselwirkungen ist wichtig für das Drug Design und die Vorhersage des Medikamentenstoffwechsels .
Medizinische Forschung
This compound ist auch in der medizinischen Forschung von Interesse, insbesondere in Studien, die sich auf seine Stammverbindung Chinidin beziehen. Seine Identifizierung und Charakterisierung kann zu einem besseren Verständnis der therapeutischen Wirkungen und Nebenwirkungen von Chinidin führen .
Wirkmechanismus
Mode of Action
Quinidine N-oxide, similar to its parent compound Quinidine, interacts with its targets by blocking these channels . This blocking action decreases the phase zero of rapid depolarization of the action potential . It also reduces the repolarizing potassium currents, the inward rectifier potassium current, and the transient outward potassium current, as well as the L-type calcium current .
Biochemical Pathways
The primary biochemical pathway affected by Quinidine N-oxide is the cardiac action potential pathway. By blocking sodium and potassium channels, it prolongs the cellular action potential, thereby affecting the electrical conduction system of the heart . This can lead to a change in heart rhythm, particularly in the atria .
Pharmacokinetics
Quinidine N-oxide is a product of the metabolism of Quinidine, which undergoes rapid first-pass metabolism by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2E1, with CYP3A4 being the most active enzyme in Quinidine N-oxide formation .
Result of Action
The result of Quinidine N-oxide’s action is a prolongation of the cardiac action potential, which can lead to a change in heart rhythm . This can have therapeutic effects in conditions such as atrial fibrillation and flutter, and ventricular arrhythmias .
Biochemische Analyse
Biochemical Properties
Quinidine N-oxide is involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine . These reactions are biomarkers for cytochrome P-450 (CYP)3A4 activity in human liver microsome preparations
Cellular Effects
It is known that the effects of quinidine, the parent compound, cannot be explained by the presence of unchanged drug alone . This suggests that metabolites like Quinidine N-oxide may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known to be involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine . These reactions suggest that Quinidine N-oxide may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Quinidine N-oxide is involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine These reactions suggest that Quinidine N-oxide may be involved in specific metabolic pathways, interacting with certain enzymes or cofactors
Biologische Aktivität
Quinidine N-oxide (Q-N-OX) is a significant metabolite of quinidine, a medication primarily used as an antiarrhythmic agent and for treating malaria. Understanding the biological activity of Q-N-OX is crucial for its pharmacological implications, particularly in relation to its metabolism and interactions with cytochrome P450 enzymes.
Metabolism and Enzymatic Activity
Q-N-OX is formed through the N-oxidation of quinidine, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. This enzyme plays a critical role in the oxidative metabolism of many drugs, including quinidine. The formation of Q-N-OX follows a two-site kinetic model, indicating that multiple enzyme interactions can influence its production.
Key Findings on Metabolism
- Enzymatic Kinetics : The formation of Q-N-OX exhibits mean values for (maximum rate of reaction) and (Michaelis constant) that suggest a complex interaction with CYP3A4 and other enzymes like CYP2C9 and CYP2E1, though to a lesser extent .
- Inhibition Studies : Inhibition studies using specific inhibitors such as ketoconazole and itraconazole have shown significant reductions in the formation of Q-N-OX, confirming the involvement of CYP3A4 in its metabolism .
Pharmacokinetics
The pharmacokinetic profile of Q-N-OX has been studied to understand its behavior in the human body:
- Half-life : The elimination half-life of Q-N-OX is approximately 2.5 hours, which is significantly shorter than that of quinidine itself, indicating rapid clearance from the system .
- Renal Clearance : About 13.9% of administered doses are excreted unchanged in urine within 12 hours, reflecting its metabolic stability and clearance pathways .
Biological Effects
The biological activity of Q-N-OX extends beyond mere metabolic pathways; it has implications for drug interactions and potential therapeutic effects:
- Cardiac Effects : Like quinidine, Q-N-OX may influence cardiac rhythm due to its interaction with sodium channels. However, its specific electrophysiological effects are less well-characterized compared to quinidine .
- Drug Interactions : The presence of Q-N-OX can alter the pharmacokinetics of other drugs metabolized by CYP3A4, leading to potential drug-drug interactions that may enhance or diminish therapeutic effects .
Case Studies
Several studies have documented the clinical relevance of Q-N-OX:
- Toxicity Reports : Cases of quinidine overdose often include elevated levels of Q-N-OX, which complicates the clinical picture and necessitates careful monitoring during treatment .
- Pharmacogenomic Variability : Genetic variations affecting CYP3A4 activity can lead to altered levels of Q-N-OX, impacting individual responses to quinidine therapy. This highlights the importance of personalized medicine approaches in managing treatments involving quinidine .
Summary Table
Parameter | Quinidine | Quinidine N-oxide |
---|---|---|
Formation Enzyme | CYP3A4 | CYP3A4 (primary), CYP2C9, CYP2E1 (minor) |
Half-life | Longer (varies) | 2.5 hours |
Renal Clearance | Variable | 13.9% excreted unchanged |
Kinetic Model | Michaelis-Menten | Two-site kinetics |
Clinical Implications | Antiarrhythmic effects; risk of torsades de pointes | Potential drug interactions; less characterized cardiac effects |
Eigenschaften
IUPAC Name |
(S)-[(1R,2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDIZKMXQMCCAA-ROCUERRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70116-00-6 | |
Record name | Quinidine-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070116006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUINIDINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RV6T22HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.